Hexamethylcyclotrisiloxane

説明

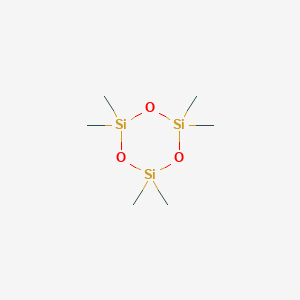

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDJPCNNEPUOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25084-99-5 | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501337639 | |

| Record name | Hexamethylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [EPA - TSCATS] Crystals; [Alfa Aesar MSDS] | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

541-05-9 | |

| Record name | Hexamethylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylcyclotrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLCYCLOTRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPV75L8O0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexamethylcyclotrisiloxane: A Comprehensive Technical Guide on Structural Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Hexamethylcyclotrisiloxane (D3) is the simplest cyclic organosilicon compound, with the chemical formula [(CH₃)₂SiO]₃. It serves as a key precursor in the synthesis of a wide array of silicone polymers and other organosilicon materials.[1] This technical guide provides an in-depth overview of the structural properties, analysis, and synthesis of D3, tailored for professionals in research and development.

Core Structural Properties

This compound is a colorless to white, volatile solid characterized by a strained, planar ring structure.[2] This high degree of ring strain is a key factor in its reactivity, particularly in ring-opening polymerization reactions.[3]

Molecular Geometry

The structural parameters of D3 have been determined with high precision using gas-phase electron diffraction. The planar Si₃O₃ ring is a defining feature of its molecular geometry. The key bond lengths and angles are summarized in the table below.

| Parameter | Value | Reference |

| Si-O Bond Length | 1.66 ± 0.04 Å | [4] |

| Si-C Bond Length | 1.88 ± 0.04 Å | [4] |

| Si-O-Si Bond Angle | 125° ± 5° | [4] |

| O-Si-O Bond Angle | 115° ± 5° | [4] |

| C-Si-C Bond Angle | 112° ± 6° | [4] |

Experimental Analysis Protocols

A variety of analytical techniques are employed to characterize D3 and quantify its presence in different matrices. The following sections detail the experimental protocols for the most common methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of D3.

¹H NMR Spectroscopy

-

Objective: To identify and quantify the methyl protons in the D3 molecule.

-

Sample Preparation: Dissolve approximately 50 mg of the sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[6]

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), followed by phase and baseline correction. The methyl protons of D3 typically appear as a sharp singlet in the spectrum.

¹³C NMR Spectroscopy

-

Objective: To identify the carbon atoms of the methyl groups.

-

Sample Preparation: Similar to ¹H NMR, with a higher concentration of the sample if necessary due to the lower natural abundance of ¹³C.

-

Instrumentation: An NMR spectrometer equipped with a carbon probe.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR. The spectrum will show a single peak corresponding to the methyl carbons.

²⁹Si NMR Spectroscopy

-

Objective: To directly observe the silicon atoms in the siloxane ring, providing information about the chemical environment.

-

Sample Preparation: A higher concentration of the sample is generally required. The addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten the long relaxation times of ²⁹Si nuclei.[3]

-

Instrumentation: An NMR spectrometer with a silicon probe.

-

Acquisition Parameters:

-

Pulse Sequence: Inverse-gated proton decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).

-

Number of Scans: Several hundred to thousands of scans are typically necessary.

-

Relaxation Delay: A longer delay (e.g., 10-30 seconds) is often required without a relaxation agent.[3]

-

-

Data Processing: Standard Fourier transformation and processing. The ²⁹Si NMR spectrum of D3 shows a single resonance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the separation, identification, and quantification of volatile siloxanes like D3.

-

Objective: To detect and quantify D3 in various samples, including environmental and biological matrices.

-

Sample Preparation:

-

Liquid Samples: Dilution with a suitable organic solvent (e.g., hexane, dichloromethane).

-

Solid Samples: Extraction with an appropriate solvent followed by cleanup if necessary.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate different siloxanes. A typical program might start at 50 °C and ramp up to 250 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-500.

-

-

Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum. Quantification is typically performed using an internal or external standard calibration.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the D3 molecule, offering insights into its structure and bonding.

-

Objective: To obtain the vibrational spectrum of D3 for structural characterization.

-

Sample Preparation: Solid samples can be analyzed directly. Liquid or dissolved samples can be placed in a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Acquisition Parameters:

-

Laser Power: Adjusted to avoid sample degradation.

-

Integration Time and Accumulations: Optimized to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The Raman spectrum of D3 will show characteristic peaks corresponding to Si-O-Si stretching and bending modes, as well as vibrations of the methyl groups.[7]

Synthesis and Purification

The primary industrial route to D3 is through the depolymerization of higher molecular weight polydimethylsiloxanes.[8]

Laboratory-Scale Synthesis via Depolymerization

-

Reaction: High molecular weight polydimethylsiloxane (B3030410) is heated to a high temperature (typically >350 °C) in an inert atmosphere.[8] The cyclic siloxanes, including D3, D4, and D5, are formed and distill off.

-

Apparatus: A distillation apparatus suitable for high temperatures, including a heating mantle, a distillation flask, a fractionating column, a condenser, and a receiving flask.

-

Procedure:

-

The polydimethylsiloxane is placed in the distillation flask.

-

The system is flushed with an inert gas (e.g., nitrogen or argon).

-

The flask is heated to the desired temperature.

-

The distilled cyclic siloxanes are collected in the receiving flask.

-

-

Purification: The collected distillate, which is a mixture of cyclic siloxanes, is then purified by fractional distillation to isolate D3.[9] The lower boiling point of D3 (134 °C) compared to D4 (175 °C) and D5 (210 °C) allows for its separation.[2]

Biological Interactions and Toxicology

This compound is not known to be involved in any specific biological signaling pathways. Its biological effects are primarily of a toxicological nature. Studies on related cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), have shown effects on the liver and reproductive system in animal models.[1][10]

Exposure to D3 has been associated with increased liver weights and hepatocellular hypertrophy in rats.[11] It can also impact the reproductive system, with studies showing decreased seminal vesicle weight and effects on fertility in animal models.[11] The metabolism of cyclic siloxanes involves hydroxylation and subsequent formation of more polar metabolites that can be excreted.[12]

Visualizations

Experimental Workflow for D3 Analysis

Caption: General experimental workflow for the analysis of this compound.

Synthesis and Purification of D3

Caption: Simplified workflow for the synthesis and purification of this compound.

Toxicological Effects of this compound

Caption: Overview of the metabolic and toxicological effects of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound(541-05-9) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. The vibrational spectra of this compound and hexamethylcyclotrisilazane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. US4620023A - Method for preparing this compound and uses for the same - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Biological relevance of effects following chronic administration of octamethylcyclotetrasiloxane (D4) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. Metabolites of hexamethyldisiloxane and decamethylcyclopentasiloxane in Fischer 344 rat urine--a comparison of a linear and a cyclic siloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexamethylcyclotrisiloxane (CAS 541-05-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexamethylcyclotrisiloxane, commonly referred to as D3, is a cyclic organosilicon compound with the chemical formula [(CH₃)₂SiO]₃. It is the smallest of the cyclic dimethylsiloxanes and serves as a key monomer in the synthesis of silicone polymers.[1][2] Its strained ring structure makes it highly reactive, particularly in ring-opening polymerization reactions.[2] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and analysis protocols, toxicological profile, and metabolic fate.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature, characterized by its volatility and solubility in most organic solvents.[3][4] Key quantitative properties are summarized in the table below.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₆H₁₈O₃Si₃ | [5] | |

| Molecular Weight | 222.46 | g/mol | [5] |

| Melting Point | 50 - 65 | °C | [6][7] |

| Boiling Point | 134 | °C | [7][8] |

| Density (at 25°C) | 1.02 | g/cm³ | [6] |

| Flash Point | 35 | °C | [6][7] |

| Vapor Pressure (at 25°C) | 6.71 | hPa | [7] |

| Water Solubility (at 23°C) | 0.0016 | g/L | [7] |

| Log P (octanol/water) | 2.155 | [9] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the hydrolysis of dimethyldichlorosilane being a common approach. Another significant method involves the depolymerization of higher molecular weight organopolysiloxanes.

Experimental Protocol: Hydrolysis of Dimethyldichlorosilane

This method involves the controlled reaction of dimethyldichlorosilane with water. The reaction is highly exothermic and produces a mixture of cyclic and linear siloxanes, from which this compound can be isolated.

Materials:

-

Dimethyldichlorosilane (Me₂SiCl₂)

-

Diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

250 mL three-neck round-bottom flask

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Separating funnel

-

Rotary evaporator

Procedure:

-

Assemble a 250 mL three-neck round-bottom flask with a thermometer and a pressure-equalizing dropping funnel in an ice bath.

-

Add 20 mL of dimethyldichlorosilane and 40 mL of diethyl ether to the flask and cool the mixture to below 15°C.

-

Add 40 mL of water to the dropping funnel and add it dropwise to the flask, ensuring the reaction temperature does not exceed 25°C. This step should take approximately 20 minutes.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Transfer the reaction mixture to a 250 mL separating funnel and separate the organic layer.

-

Extract the aqueous layer twice with 15 mL portions of n-hexane.

-

Combine all organic extracts and wash with saturated sodium bicarbonate solution until no further effervescence is observed.

-

Transfer the organic layer to a conical flask and dry over anhydrous magnesium sulfate.

-

Remove the drying agent by gravity filtration.

-

Remove the solvent using a rotary evaporator to obtain the crude product, which is a mixture of cyclic siloxanes.

-

This compound can be further purified from this mixture by distillation or crystallization.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph (e.g., Agilent 6890N)

-

Mass selective detector (e.g., Agilent 5973N)

-

Capillary column (e.g., HP-5MS)

-

Carrier gas: Helium

Sample Preparation:

-

Prepare a solution of the sample containing this compound in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10 µg/mL.

-

Transfer the solution to a 1.5 mL glass autosampler vial.

GC-MS Parameters (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 45°C for 2 minutes, ramp at 2°C/min to 50°C, then at 10°C/min to 250°C, hold for 10 minutes.[1]

-

Injection Volume: 1 µL (splitless)

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550

Data Analysis:

-

Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound is characterized by a prominent peak at m/z 207.[5][10]

Caption: General workflow for the GC-MS analysis of this compound.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various studies, primarily in animal models. The data indicates a low order of acute toxicity.

| Study Type | Species | Route | Value | Endpoint | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | >15,400 | LD50 (mg/kg bw) | [3] |

| Repeated Dose Inhalation Toxicity (29 days) | Rat | Inhalation | 0.61 (100 ppm) | LOAEC (mg/L) | [3] |

| Reproductive/Developmental Toxicity | Rat | Inhalation | 4.5 (500 ppm) | NOAEC (mg/L) | [3] |

| Reproductive/Developmental Toxicity | Rat | Inhalation | 22.8 (2500 ppm) | LOAEC (mg/L) | [3] |

Experimental Protocol: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (Based on OECD Guideline 422)

This study design provides information on the general toxicity of a substance, as well as its potential effects on reproduction and development.

Animals:

-

Sprague-Dawley rats are typically used.[3]

Administration:

-

The test substance is administered daily via the most relevant route of exposure for humans, such as inhalation.[3]

-

At least three dose levels and a control group are used.

-

Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[1]

Observations:

-

General Toxicity: Clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and organ weights are monitored.

-

Reproductive Performance: Mating behavior, fertility, and gestation length are recorded.

-

Developmental Toxicity: Litter size, pup viability, and pup weight are assessed. Anogenital distance and nipple retention in pups are also measured.[1]

Pathology:

-

Gross necropsy is performed on all adult animals.

-

Histopathological examination is conducted on reproductive organs and any other tissues showing macroscopic abnormalities.

Metabolic Fate

While specific studies on the metabolism of this compound (D3) are limited, data from related cyclic siloxanes, such as Octamethylcyclotetrasiloxane (B44751) (D4) and Decamethylcyclopentasiloxane (B1670010) (D5), provide a strong basis for inferring its metabolic pathway. The metabolism of these compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][8]

The proposed metabolic pathway involves two main steps:

-

Hydroxylation: One of the methyl groups on a silicon atom is hydroxylated to form a hydroxymethyl derivative.

-

Demethylation: Further oxidation can lead to the removal of a methyl group, resulting in the formation of a silanol (B1196071) (Si-OH) group. This process can continue, leading to the formation of more polar metabolites that are more readily excreted in the urine.[5]

Major urinary metabolites identified for D4 include dimethylsilanediol (B41321) and methylsilanetriol, which supports the occurrence of demethylation.[5]

References

- 1. oecd.org [oecd.org]

- 2. Metabolic fate of 1,4-cyclo[14C]hexanedimethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of [14C]-methylcyclosiloxanes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalsilicones.org [globalsilicones.org]

- 5. Identification of metabolites of octamethylcyclotetrasiloxane (D(4)) in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolites of hexamethyldisiloxane and decamethylcyclopentasiloxane in Fischer 344 rat urine--a comparison of a linear and a cyclic siloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Hexamethylcyclotrisiloxane

An In-depth Technical Guide to the Physical and Chemical Properties of Hexamethylcyclotrisiloxane (D3)

Introduction

This compound, commonly known as D3, is an organosilicon compound with the chemical formula [(CH₃)₂SiO]₃.[1] It is the simplest cyclic dimethylsiloxane and serves as a key monomer in the synthesis of silicone polymers.[2][3] D3 is a colorless to white, volatile solid at room temperature, recognized for its strained ring structure, which makes it highly reactive in ring-opening polymerization.[1][4] This property allows for the production of high molecular weight polysiloxanes with controlled polydispersity, making it a valuable precursor in the manufacturing of silicone rubbers, fluids, resins, sealants, and adhesives.[2][4] Its unique characteristics, including low surface tension and good compatibility with organic compounds, also lead to its use in personal care products and as a surface treatment agent.[2][3] This guide provides a detailed overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical Properties of this compound

The physical characteristics of D3 are well-documented, providing a basis for its application in various industrial and research settings. These properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈O₃Si₃ | [5][6] |

| Molecular Weight | 222.46 g/mol | [5][7] |

| Appearance | Colorless or white volatile solid/crystals | [1][2][5] |

| Melting Point | 64-66 °C | [7][8] |

| Boiling Point | 134-135.1 °C at 1013 hPa | [2][8] |

| Density | 1.02 g/cm³ | [1][7] |

| Vapor Pressure | 11.56 hPa at 25°C (extrapolated) | [8] |

| 6.71 hPa at 25 °C | [9] | |

| Flash Point | 35 °C (closed cup) | [7][9] |

| Water Solubility | 1.6 mg/L at 25°C | [8] |

| Log Kow (Octanol/Water Partition Coefficient) | 3.85 (measured) | [8] |

| 4.47 (modeled) | [8] | |

| Heat of Vaporization (ΔHvap) | 9.5 kcal/mol | [7] |

| Surface Tension | 13.3 mN/m | [7] |

| Refractive Index | 1.417 | [10] |

Chemical Properties and Reactivity

This compound is a stable compound under specified storage conditions but exhibits notable reactivity due to its strained ring structure.[2] It is sensitive to moisture and incompatible with strong oxidizing agents.[2][11]

Hydrolysis

D3 is hydrolytically unstable across a range of pH values.[8] The hydrolysis proceeds in two main steps: an initial ring-opening to form the linear siloxanediol, hexamethyltrisiloxanediol, followed by further hydrolysis to the final product, dimethylsilanediol (B41321) (DMSD).[8] DMSD is itself unstable and tends to condense to form higher molecular weight oligomers.[8] The rate of hydrolysis is pH-dependent, with measured half-lives at 25°C of 2 minutes at pH 4, 23 minutes at pH 7, and 0.4 minutes at pH 9.[8]

Caption: Hydrolysis pathway of this compound (D3).

Thermal Decomposition

Upon heating, particularly in the presence of oxygen, this compound can decompose. In oxidizing atmospheres at temperatures exceeding 150°C, the generation of formaldehyde (B43269) has been observed.[12] In case of a fire, hazardous decomposition products can include oxides of carbon, hydrocarbons, silicon oxide, fumes, and smoke.[2] A method for preparing D3 involves heating organopolysiloxanes to at least 350°C in the absence of acidic or basic compounds and distilling off the resulting cyclic siloxanes.[13]

Ring-Opening Polymerization

The significant ring strain in D3 facilitates anionic ring-opening polymerization.[2][4] This reaction is a primary method for synthesizing high molecular weight polysiloxanes with well-defined structures and low polydispersity.[4] The reactivity of D3 allows polymerization to occur at lower temperatures and with simple catalysts compared to less strained cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4).[2][4]

Reaction with Organolithium Reagents

D3 reacts with organolithium reagents (RLi) to yield, after hydrolysis, dimethylsilanols (RSi(CH₃)₂OH).[1][7] This reaction provides a synthetic route to various derivatized silanols.[7]

Caption: Reaction of D3 with an organolithium reagent.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of this compound.

Determination of Hydrolytic Stability

The hydrolytic stability of D3 was assessed under varying pH and temperature conditions. As reported in the SIDS Initial Assessment Profile, half-lives were determined at pH 4, 7, and 9 at 25°C.[8] While the specific OECD guideline is not mentioned for this hydrolysis test, such studies typically follow protocols like OECD Guideline 111: Hydrolysis as a Function of pH . This method involves dissolving the test substance in aqueous buffer solutions of known pH, maintaining them at a constant temperature, and analyzing the concentration of the test substance over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Biodegradability Assessment

The biodegradability of D3 was evaluated using an OECD TG 310 study (Ready Biodegradability - CO₂ in sealed vessels (Headspace Test)) .[8] In this test, a small amount of the test substance is inoculated in a mineral medium with a mixed population of microorganisms. The degradation is followed by measuring the CO₂ produced in the headspace of the sealed test vessels over a 28-day period. The result of 0.06% biodegradation after 28 days indicates that D3 is not readily biodegradable.[8]

Thermal Stability Analysis

A general experimental workflow for assessing the thermal stability of siloxanes, including related compounds, has been described.[14][15] This methodology can be applied to D3.

-

Sample Preparation: The pure substance is placed in a sealed vessel.

-

Thermal Stress: The vessel is heated to a constant stress temperature for an extended period (e.g., 80 hours).[15] During this phase, the internal pressure is continuously monitored to detect any changes that might indicate decomposition (e.g., formation of non-condensable gases).[15]

-

Post-Stress Analysis: After the heating period, the vessel is cooled and placed in a thermal bath. The vapor pressure of the substance is measured at various temperatures below the stress temperature.

-

Comparison and Chemical Analysis: The post-stress vapor pressure curve is compared to the curve obtained for the substance before thermal stress. Any deviation suggests that decomposition has occurred.[15] To identify the decomposition products, samples from both the liquid and vapor phases are analyzed using methods such as Gas Chromatography (GC) and Mass Spectrometry (MS).[14][15]

Caption: Experimental workflow for thermal stability testing.

Spectroscopic Analysis

The structure and purity of D3 are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ²⁹Si NMR are used to confirm the molecular structure. The ¹H NMR spectrum of D3 shows a single peak for the methyl protons.[16]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and fragmentation pattern.[5][17]

-

Infrared Spectroscopy (IR): IR spectra are used to identify the characteristic Si-O-Si and Si-CH₃ vibrational bands.[5]

These analytical methods are standard in chemical characterization and are performed using commercially available spectrometers following standard operating procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (D3) - Ataman Kimya [atamanchemicals.com]

- 3. innospk.com [innospk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C6H18O3Si3 | CID 10914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 541-05-9: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | [gelest.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 12. gelest.com [gelest.com]

- 13. US4620023A - Method for preparing this compound and uses for the same - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. EconPapers: Thermal stability of hexamethyldisiloxane and octamethyltrisiloxane [econpapers.repec.org]

- 16. This compound(541-05-9) 1H NMR spectrum [chemicalbook.com]

- 17. Cyclotrisiloxane, hexamethyl- [webbook.nist.gov]

Hexamethylcyclotrisiloxane (D3): A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for hexamethylcyclotrisiloxane (D3), a fundamental cyclic siloxane. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for data acquisition are also provided to ensure reproducibility and accuracy in your own research.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) | ~0.168 ppm[1] | ~1.0 ppm (Estimated) |

| Solvent | CDCl₃[1] | CDCl₃ |

| Appearance | Singlet | Singlet |

| Assignment | Methyl protons (Si-CH₃) | Methyl carbons (Si-CH₃) |

Note: Due to the high symmetry of the D3 molecule, both ¹H and ¹³C NMR spectra exhibit a single peak, as all methyl groups are chemically equivalent.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2965 | C-H Asymmetric Stretch | Medium |

| ~2905 | C-H Symmetric Stretch | Weak |

| ~1260 | Si-CH₃ Symmetric Bending | Strong |

| ~1020 | Si-O-Si Asymmetric Stretch | Very Strong |

| ~800-750 | Si-C Stretch & CH₃ Rock | Strong |

Mass Spectrometry (MS)

| m/z | Proposed Fragment | Relative Intensity |

| 222 | [M]⁺ (Molecular Ion) | Low |

| 207 | [M - CH₃]⁺ | High |

| 193 | [M - 2CH₃ + H]⁺ | Medium |

| 149 | [(CH₃)₃SiOSi(CH₃)₂]⁺ | Medium |

| 133 | [M - CH₃ - Si(CH₃)₄]⁺ | Low |

| 73 | [Si(CH₃)₃]⁺ | High |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (zg).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-10 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Spectral Width: 0-50 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-

Data Acquisition and Processing:

-

Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as needed.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

-

GC Parameters:

-

Gas Chromatograph: A standard GC system.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 or as appropriate for the concentration.

-

-

MS Parameters:

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 2-3 minutes to prevent filament damage from the solvent.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Ring Strain and Reactivity of Hexamethylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Hexamethylcyclotrisiloxane (D3) is a strained cyclic siloxane monomer that serves as a critical building block in the synthesis of well-defined polydimethylsiloxane (B3030410) (PDMS) polymers. Its high ring strain energy imparts significant reactivity, particularly in ring-opening polymerization (ROP), allowing for the production of polymers with controlled molecular weights and narrow polydispersity indices. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of D3, with a focus on its ring strain, and details the experimental protocols for its polymerization.

The Role of Ring Strain in the Reactivity of this compound

This compound is a planar, six-membered ring composed of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom. This planar structure deviates significantly from the ideal staggered conformation of linear siloxane chains, leading to considerable ring strain. This strain is a combination of angle strain, arising from the distortion of the Si-O-Si and O-Si-O bond angles from their optimal values, and torsional strain from the eclipsing of methyl groups.

The high reactivity of D3 compared to its larger, less-strained cyclic counterpart, octamethylcyclotetrasiloxane (B44751) (D4), is a direct consequence of this ring strain. The relief of this strain provides a strong thermodynamic driving force for ring-opening polymerization.

Table 1: Comparison of Properties of this compound (D3) and Octamethylcyclotetrasiloxane (D4)

| Property | This compound (D3) | Octamethylcyclotetrasiloxane (D4) |

| Chemical Formula | C₆H₁₈O₃Si₃ | C₈H₂₄O₄Si₄ |

| Molar Mass ( g/mol ) | 222.46 | 296.62 |

| Structure | Planar | Puckered ("tub" or "saddle") |

| Si-O-Si Bond Angle | ~131.6°[1] | ~142.5°[2] |

| Ring Strain Energy (kJ/mol) | 10.5[3][4] | 1.0[3][4] |

| Reactivity in ROP | High | Low |

The significantly higher ring strain energy of D3 makes it a much more reactive monomer in ROP, with polymerization rates that can be orders of magnitude faster than those of D4[5][6]. This high reactivity allows for "living" polymerization characteristics under certain conditions, particularly in anionic ROP, which enables the synthesis of polymers with precise control over their architecture.

Anionic Ring-Opening Polymerization (AROP) of this compound

Anionic ROP of D3 is a widely used method for the synthesis of well-defined PDMS with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≈ 1.1)[7][8]. The polymerization is typically initiated by strong bases, such as organolithium reagents (e.g., n-butyllithium, sec-butyllithium) or alkali metal silanolates.

The polymerization proceeds via a nucleophilic attack of the initiator on a silicon atom of the D3 ring, leading to the opening of the ring and the formation of a linear silanolate active center. This active center then propagates by attacking another D3 monomer.

The mechanism of anionic ROP of D3 involves three main stages: initiation, propagation, and termination.

Caption: Mechanism of Anionic Ring-Opening Polymerization of D3.

This protocol describes a typical procedure for the anionic ROP of D3 to synthesize PDMS with a controlled molecular weight.

Materials:

-

This compound (D3)

-

Anhydrous solvent (e.g., cyclohexane (B81311), tetrahydrofuran (B95107) (THF))

-

Initiator (e.g., sec-butyllithium (B1581126) in cyclohexane)

-

Terminating agent (e.g., trimethylchlorosilane)

-

Calcium hydride (CaH₂) for drying

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Purification of D3: D3 is highly sensitive to moisture, which can act as an initiator and broaden the molecular weight distribution. Therefore, it must be rigorously purified before use.

-

Melt the D3 (melting point ~64 °C) and stir it over calcium hydride overnight to remove residual water.

-

Sublime or vacuum distill the D3 under a dynamic inert atmosphere to remove CaH₂ and other non-volatile impurities.

-

Store the purified D3 in a sealed container under an inert atmosphere.

-

-

Polymerization Setup:

-

Assemble a flame-dried glass reactor equipped with a magnetic stirrer and an inert gas inlet.

-

Introduce the desired amount of anhydrous solvent (e.g., a mixture of cyclohexane and THF) into the reactor via a cannula under a positive pressure of inert gas.

-

Add the purified D3 to the solvent and stir until it is completely dissolved.

-

-

Initiation:

-

Calculate the required amount of initiator based on the desired molecular weight of the polymer (Mn = (mass of monomer) / (moles of initiator)).

-

Inject the initiator solution (e.g., sec-butyllithium) into the reactor at room temperature. The solution will typically turn slightly viscous.

-

-

Propagation:

-

The polymerization is highly exothermic. Maintain the desired reaction temperature (e.g., room temperature or sub-ambient temperatures to control the reaction rate) using a water bath.

-

The reaction is typically allowed to proceed for several hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the consumption of D3 or by Size Exclusion Chromatography (SEC) to follow the increase in molecular weight.

-

-

Termination:

-

Once the desired monomer conversion is reached, terminate the polymerization by adding a slight excess of a terminating agent (e.g., trimethylchlorosilane) to quench the living silanolate chain ends.

-

-

Polymer Isolation and Characterization:

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Filter and dry the polymer under vacuum.

-

Characterize the polymer using:

-

¹H NMR spectroscopy to confirm the structure and determine the number-average molecular weight (Mn) by end-group analysis.

-

Size Exclusion Chromatography (SEC) to determine the molecular weight distribution (PDI).

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for detailed analysis of the polymer structure and end groups.

-

-

Table 2: Kinetic and Thermodynamic Data for the Anionic ROP of D3

| Parameter | Value | Conditions | Reference |

| Ring Strain Energy | 10.5 kJ/mol | - | [3][4] |

| Activation Energy (Initiation with t-BuLi) | 45.8 kJ/mol | In THF | [3][4] |

| Enthalpy of Initiation (with t-BuLi) | -206.6 ± 5.4 kJ/mol | In THF | [3][4] |

| Activation Energy (Propagation) | 11 kcal/mol (approx. 46 kJ/mol) | Toluene, P₂Pyr₆⁺OH⁻ initiator | [7] |

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ROP of D3 provides an alternative route to PDMS. It is typically initiated by strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids in the presence of a protic co-initiator (e.g., water or an alcohol). While CROP can be rapid, it is generally more difficult to control than AROP, often leading to broader molecular weight distributions and the formation of cyclic side products due to "back-biting" and chain-transfer reactions.

The mechanism of CROP involves the protonation of an oxygen atom in the D3 ring by the acid catalyst, forming a reactive oxonium ion. This intermediate is then attacked by a nucleophile (e.g., another monomer or water), leading to ring opening and propagation.

Caption: Mechanism of Cationic Ring-Opening Polymerization of D3.

This protocol outlines a general procedure for the cationic ROP of D3.

Materials:

-

This compound (D3), purified as described for AROP.

-

Anhydrous chlorinated solvent (e.g., dichloromethane).

-

Cationic initiator (e.g., trifluoromethanesulfonic acid).

-

Co-initiator (e.g., a controlled amount of water or a primary alcohol).

-

Quenching agent (e.g., a weak base like pyridine (B92270) or ammonium (B1175870) hydroxide).

Procedure:

-

Reaction Setup:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a septum.

-

Under a positive flow of inert gas, add the anhydrous solvent and the purified D3. Stir until the monomer is dissolved.

-

If a co-initiator is used, add the precise amount to the reaction mixture.

-

-

Initiation:

-

Cool the reaction mixture to the desired temperature (e.g., -10 °C to room temperature) in a cooling bath.

-

Inject the cationic initiator into the stirred solution. The polymerization typically starts immediately.

-

-

Propagation:

-

Maintain the reaction at the chosen temperature. The reaction is often very fast.

-

Monitor the reaction progress by analyzing aliquots using GC or SEC.

-

-

Termination:

-

Quench the reaction by adding a weak base to neutralize the acid catalyst.

-

-

Polymer Isolation and Characterization:

-

Remove the solvent under reduced pressure.

-

The resulting polymer may contain a mixture of linear chains and cyclic oligomers. These can be separated by fractional precipitation or preparative SEC if desired.

-

Characterize the polymer using ¹H NMR and SEC. The presence of cyclic species will be evident in the SEC chromatogram as lower molecular weight peaks.

-

Conclusion

The high ring strain of this compound is the key to its exceptional reactivity in ring-opening polymerization. This property, particularly when exploited in anionic ROP, allows for the synthesis of well-defined polydimethylsiloxanes with a high degree of control over molecular weight and architecture. While cationic ROP offers a faster alternative, it is often accompanied by side reactions that lead to a less controlled polymer structure. A thorough understanding of the underlying principles and meticulous execution of experimental protocols are essential for harnessing the full potential of D3 in the development of advanced silicone-based materials for various scientific and industrial applications.

References

- 1. Synthesis and characterization of polydimethylsiloxane-polyamide segmented copolymers [vtechworks.lib.vt.edu]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the Anionic Ring Opening Polymerization Mechanism and Dynamics of this compound(D3) [manu56.magtech.com.cn]

- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Hexamethylcyclotrisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylcyclotrisiloxane (D3), the smallest cyclic member of the dimethylsiloxane family, is a key intermediate in the synthesis of a wide array of silicone polymers. Its unique strained ring structure makes it highly reactive in ring-opening polymerization, allowing for the production of polysiloxanes with controlled molecular weights and specific functionalities. The solubility of D3 in various organic solvents is a critical parameter for its application in polymer synthesis, surface treatment, and as a trapping agent for reactive intermediates. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, detailed experimental protocols for solubility determination, and a workflow for this process.

Core Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a nonpolar molecule due to the symmetrical arrangement of its methyl groups and the relatively low polarity of the Si-O bonds. Consequently, it is expected to be more soluble in nonpolar or weakly polar organic solvents. Factors that influence solubility include:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature.

-

Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

-

Solvent Properties: The chemical structure and polarity of the solvent are the most significant factors.

Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Alcohols | Methanol | Soluble | [3] |

| Ethanol | Soluble | [2][4] | |

| Ketones | Acetone | Soluble | [2][3][4] |

| Aromatic Hydrocarbons | Toluene | Soluble | |

| Benzene | Highly Soluble | [4] | |

| Ethers | Diethyl Ether | Soluble | [5] |

| Alkanes | Hexane | Soluble | [5] |

It is important to note that while D3 is soluble in these solvents, the extent of solubility (i.e., the concentration of a saturated solution) will vary. For applications requiring precise concentrations, experimental determination of solubility is necessary.

Experimental Protocol for Solubility Determination

A robust method for determining the solubility of this compound in an organic solvent involves the preparation of a saturated solution followed by quantitative analysis of the solute concentration. The following protocol is based on principles outlined in OECD Guideline 105 and common analytical practices for siloxanes.[6][7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (D3), purity >98%

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Analytical balance

-

Glass vials with caps

Procedure:

1. Preparation of a Saturated Solution (Flask Method):

-

Accurately weigh an excess amount of this compound into a glass flask.

-

Add a known volume of the selected organic solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the time required to reach a plateau in concentration.

2. Sample Preparation for Analysis:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

3. Quantitative Analysis by Gas Chromatography (GC-FID):

-

Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards by GC-FID to construct a calibration curve of peak area versus concentration.[8]

-

Sample Analysis: Inject a known volume of the diluted, saturated solution into the GC-FID system.

-

Quantification: Determine the concentration of D3 in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/L or mol/L.

4. Validation:

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

The concentration of the saturated solution should be independent of the initial excess amount of solid used, confirming that a true equilibrium was reached.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits good solubility in a variety of common organic solvents, a property that is fundamental to its utility in numerous applications. While precise quantitative data is not widely published, this guide provides a framework for its experimental determination. The described protocol, utilizing the flask method for saturation and gas chromatography for quantification, offers a reliable means for researchers and professionals to ascertain the solubility of D3 in specific solvents of interest, thereby enabling more precise control over their chemical processes.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexamethylcyclotrisiloxane (D3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylcyclotrisiloxane (D3), a cyclic volatile methylsiloxane (cVMS), is a key intermediate in the synthesis of silicone polymers and sees application in various industrial and consumer products. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safety, controlling polymerization processes, and assessing its environmental fate. This technical guide provides a comprehensive overview of the thermal behavior of D3, detailing its decomposition kinetics, products, and mechanisms under various conditions. It also outlines the experimental protocols used to characterize its thermal properties.

Thermal Stability of this compound

This compound is a white, crystalline solid at room temperature and is considered stable under standard storage conditions in sealed containers.[1][2] However, its stability is significantly influenced by temperature, the presence of catalysts, and the atmospheric environment. Upon exposure to elevated temperatures, D3 can undergo decomposition through several pathways, leading to the formation of a variety of products. In oxidizing atmospheres at temperatures exceeding 150°C, the generation of formaldehyde (B43269) has been observed.[2]

High-Temperature Unimolecular Decomposition

At elevated temperatures, typically in the range of 1160–1600 K, the decomposition of D3 proceeds via a unimolecular pathway. The kinetics of this decomposition can be described by the Arrhenius equation, which relates the reaction rate constant to the absolute temperature.

Table 1: Kinetic Parameters for the Unimolecular Decomposition of this compound

| Parameter | Value | Temperature Range (K) | Pressure Range (bar) | Source |

| Arrhenius Expression | k(T) = 9.19 × 10¹⁴ exp(-332.0 kJ mol⁻¹/RT) s⁻¹ | 1160–1600 | 1.3–2.6 | [3] |

| Activation Energy (Ea) | 332.0 kJ mol⁻¹ | 1160–1600 | 1.3–2.6 | [3] |

| Pre-exponential Factor (A) | 9.19 × 10¹⁴ s⁻¹ | 1160–1600 | 1.3–2.6 | [3] |

Decomposition Products

The products of D3 decomposition vary significantly with the conditions.

Table 2: Decomposition Products of this compound under Different Conditions

| Condition | Major Products | Minor/Trace Products | Source |

| High-Temperature Pyrolysis (1160–1600 K) | Methane (CH₄), Ethylene (C₂H₄), Ethane (C₂H₆), Acetylene (C₂H₂) | - | [3] |

| Oxidizing Atmosphere (>150°C) | Carbon monoxide (CO), Carbon dioxide (CO₂), Silicon dioxide (SiO₂), Formaldehyde (CH₂O) | Organic acid vapors, irritating fumes | [2][4] |

| In the presence of a base (e.g., KOH) | Methane (CH₄), Cyclic siloxanes (D4, D5, etc.) | - | [5] |

Decomposition Mechanisms

The decomposition of this compound can proceed through several mechanisms, including uncatalyzed thermal decomposition, and acid- or base-catalyzed pathways.

Uncatalyzed Thermal Decomposition

At very high temperatures, the decomposition is believed to be initiated by the cleavage of the silicon-carbon (Si-C) bond, which is weaker than the silicon-oxygen (Si-O) bond. This initial step generates radical species that trigger a cascade of further reactions, ultimately leading to the formation of small hydrocarbons and silicon-containing species.

"Back-Biting" Mechanism in Polysiloxane Degradation

While not a direct decomposition of the D3 monomer, the "back-biting" mechanism is a crucial concept in siloxane chemistry as it describes the thermal degradation of polydimethylsiloxane (B3030410) (PDMS) to form cyclic oligomers, with D3 being a major product.[5][6] This intramolecular cyclization reaction can be initiated at a silanol (B1196071) end-group of a polymer chain, which attacks a silicon atom further down the chain, leading to the cleavage of a cyclic siloxane and a shorter polymer chain.

Caption: Back-biting mechanism in PDMS degradation.

Acid-Catalyzed Decomposition

In the presence of strong acids, the siloxane oxygen in the D3 ring can be protonated. This activation makes the silicon atom more susceptible to nucleophilic attack, leading to ring-opening. The resulting linear species can then undergo further reactions, including polymerization or degradation.

Caption: Acid-catalyzed decomposition of D3.

Base-Catalyzed Decomposition

Strong bases can also catalyze the ring-opening of D3. The base, often a hydroxide (B78521) or silanolate ion, attacks a silicon atom in the strained three-membered ring, leading to the formation of a linear silanolate. This species can then initiate the ring-opening polymerization of other D3 molecules or undergo other reactions.

Caption: Base-catalyzed decomposition of D3.

Experimental Protocols

The thermal stability and decomposition of this compound are primarily investigated using thermogravimetric analysis (TGA), often coupled with other analytical techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Temperature calibration is typically performed using materials with known Curie points.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., platinum or alumina).

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidizing atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for a set period to ensure thermal stability.

-

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800-1000°C).

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass as a function of temperature to obtain the TGA curve. The onset of decomposition is determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Caption: General workflow for TGA analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of a material.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically in the microgram range) is placed in a pyrolysis sample cup or on a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600-1000°C) in an inert atmosphere (typically helium) within the pyrolyzer. This rapid heating causes thermal fragmentation of the molecule.

-

Gas Chromatography (GC) Separation: The volatile decomposition products are swept from the pyrolyzer into the GC injection port by the carrier gas. The products are then separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute the compounds from the column over time.

-

Mass Spectrometry (MS) Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each eluting compound is recorded, creating a chromatogram that shows signal intensity versus retention time. The individual mass spectra are then compared to spectral libraries (e.g., NIST) to identify the decomposition products.

References

An In-depth Technical Guide to the Safe Handling of Hexamethylcyclotrisiloxane (D3) in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for hexamethylcyclotrisiloxane (D3) in a laboratory setting. It is intended for qualified personnel trained in handling hazardous materials. This document summarizes key physical, chemical, and toxicological properties, outlines proper handling and storage procedures, and details emergency response protocols.

Chemical and Physical Properties

This compound, a cyclic organosilicon compound, is a white crystalline solid at room temperature. It is a key intermediate in the synthesis of silicone polymers. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 541-05-9 | [1] |

| Molecular Formula | C₆H₁₈O₃Si₃ | [1] |

| Molecular Weight | 222.46 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 63 - 67 °C | [1] |

| Boiling Point | 134 °C at 760 mmHg | [1] |

| Flash Point | 35 °C | [1] |

| Vapor Pressure | Not available | [1] |

| Specific Gravity | Not available | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [2] |

| Stability | Stable under recommended storage conditions. May decompose on exposure to moist air or water. | [2] |

Toxicological Data

This compound is considered a hazardous substance and can cause irritation to the eyes, respiratory system, and skin. Long-term exposure may lead to cumulative health effects. The available toxicological data is summarized in the following table.

| Toxicity Endpoint | Value | Species | Reference |

| Oral LD50 | 1540 mg/kg | Rat | |

| Inhalation LC50 | 36000 mg/m³/4H | Rat | |

| Dermal LD50 | 794 uL/kg | Rabbit | |

| Skin Irritation | Mild irritant | Rabbit | |

| Eye Irritation | Mild irritant | Rabbit |

Hazard Identification and Classification

D3 is classified as a highly flammable solid and an irritant. It is essential to be aware of its hazard classifications for safe handling and storage.

-

GHS Classification: Flammable solid (Category 1), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory system.[3]

-

OSHA: Considered a hazardous substance according to OSHA 29 CFR 1910.1200.

Experimental Protocols for Safety Assessment

The toxicological and physicochemical data for D3 are determined using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance when administered orally at fixed dose levels.

-

Animal Model: Typically, young adult female rats are used.[4]

-

Dosage: A stepwise procedure with fixed doses of 5, 50, 300, and 2000 mg/kg body weight is used. A sighting study with a single animal is performed to determine the appropriate starting dose.[4][5]

-

Administration: The substance is administered by gavage in a single dose. Animals are fasted prior to dosing.[5]

-

Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[6]

-

Endpoints: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.[5][6]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: The albino rabbit is the preferred species.[7]

-

Application: A single dose of 0.5 g of the solid substance, moistened with a suitable vehicle, is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[7][8]

-

Exposure Duration: The exposure period is 4 hours.[7]

-

Observation Period: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[8]

-

Endpoints: Dermal reactions are scored for erythema and edema. The nature and severity of lesions, and their reversibility, are evaluated.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This method evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Model: Healthy young adult albino rabbits are used.[9]

-

Application: A single dose of the test substance (typically 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[9]

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to evaluate the reversibility of effects.[9]

-

Endpoints: The cornea, iris, and conjunctivae are evaluated and scored for opacity, inflammation, redness, and swelling.[9]

Subacute Inhalation Toxicity: 28-Day Study (OECD Guideline 412)

This study provides information on the health hazards arising from repeated inhalation exposure to a substance for 28 days.

-

Animal Model: Typically, rats are used. At least 5 males and 5 females per group are required.[3][10]

-

Exposure: Animals are exposed to the test substance as a vapor or aerosol for 6 hours per day, 5-7 days a week, for 28 days. At least three concentration levels and a control group are used.[3][10]

-

Observations: Daily clinical observations are made. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[10]

-

Endpoints: At the end of the exposure period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and tissues is performed.[10]

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This screening test provides information on the potential health hazards of repeated exposure and on possible effects on reproductive performance.

-

Animal Model: The rat is the preferred species. At least 10 males and 10 females per group are used.[11][12]

-

Dosing: The test substance is administered orally by gavage daily to several groups of males and females at graduated doses. Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[12]

-

Mating: Mating is initiated after the pre-mating dosing period.[12]

-

Observations: Daily clinical observations, body weight, and food consumption are recorded. The estrous cycle is monitored in females. Offspring are observed for viability, growth, and any abnormalities.[12]

-

Endpoints: At the end of the study, parent animals and offspring are subjected to necropsy. Histopathology of reproductive organs and other target organs is performed. Fertility and developmental parameters are evaluated.[11][12]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to detect gene mutations induced by a chemical.

-

Test System: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are used.[13]

-

Methodology: The bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The plate incorporation method or the pre-incubation method can be used.[13][14]

-

Concentrations: At least five different concentrations of the test substance are used.[15]

-

Endpoints: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted after 2-3 days of incubation. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[15]

Potential Signaling Pathways of Toxicity

While the precise molecular mechanisms of this compound toxicity are not fully elucidated, available data on D3 and related cyclosiloxanes suggest potential pathways involving liver toxicity and endocrine disruption.

Liver Toxicity Pathway

Studies on cyclosiloxanes have shown that they can cause liver damage, including inflammatory lesions and liver cell necrosis.[16] This may be mediated through oxidative stress and metabolic activation by cytochrome P450 enzymes.[17][18]

Caption: Proposed pathway for D3-induced liver toxicity.

Potential Endocrine Disruption Pathway

Some cyclosiloxanes, like octamethylcyclotetrasiloxane (B44751) (D4), have been shown to have weak estrogenic activity.[19] While the data for D3 is less clear, a similar mechanism involving interaction with estrogen receptors is a plausible pathway for potential endocrine-disrupting effects.[20][21]

References

- 1. scribd.com [scribd.com]

- 2. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]